molecular formula C14H8ClNO5 B14379593 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate CAS No. 89882-97-3

2-(Chlorocarbonyl)phenyl 4-nitrobenzoate

Cat. No.: B14379593
CAS No.: 89882-97-3
M. Wt: 305.67 g/mol
InChI Key: HXFSKGVJWLFSNW-UHFFFAOYSA-N
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Description

2-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the reaction of 2-(Chlorocarbonyl)phenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)phenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or esters.

    Reduction: 2-(Chlorocarbonyl)phenyl 4-aminobenzoate.

    Hydrolysis: 2-(Chlorocarbonyl)phenol and 4-nitrobenzoic acid.

Scientific Research Applications

2-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro group can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate
  • 4-Nitrobenzoyl chloride

Uniqueness

2-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and potential applications. The presence of both a chlorocarbonyl and a nitro group provides a versatile platform for further chemical modifications and functionalization.

Properties

CAS No.

89882-97-3

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(2-carbonochloridoylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)11-3-1-2-4-12(11)21-14(18)9-5-7-10(8-6-9)16(19)20/h1-8H

InChI Key

HXFSKGVJWLFSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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